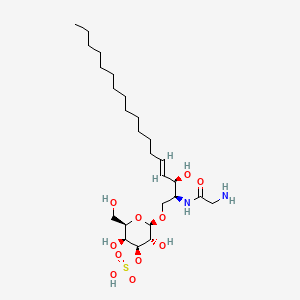

N-Glycine 3'-sulfo Galactosylsphingosine

Description

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N2O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(30)19(28-22(31)16-27)18-37-26-24(33)25(39-40(34,35)36)23(32)21(17-29)38-26/h14-15,19-21,23-26,29-30,32-33H,2-13,16-18,27H2,1H3,(H,28,31)(H,34,35,36)/b15-14+/t19-,20+,21+,23-,24+,25-,26+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGKBPQWWVSWKO-VXTWLESHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N2O11S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Biological Functions of Sulfated Sphingolipids and the Potential Role of N-Glycine Modification

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sulfated Sphingolipids

Sulfatides (B1148509) (3-O-sulfogalactosylceramides) are a class of sulfated glycosphingolipids predominantly found in the myelin sheath of the central and peripheral nervous systems[1][2]. Their deacylated form, lysosulfatide (B1235030) (3'-sulfo-Galactosylsphingosine), is a key catabolic intermediate. While sulfatides are crucial for myelin maintenance and function, the accumulation of both sulfatide and the cytotoxic lysosulfatide is a hallmark of the lysosomal storage disorder, Metachromatic Leukodystrophy (MLD)[3][4][5]. The molecule of interest, N-Glycine 3'-sulfo Galactosylsphingosine, is a derivative of lysosulfatide with a glycine (B1666218) molecule attached to the sphingosine (B13886) amino group[6][7]. Understanding the biological roles of sulfatide and lysosulfatide provides a foundational framework for postulating the function of this N-glycinated derivative.

Core Biological Functions of Sulfatide and Lysosulfatide

Sulfatides are integral to the structure and function of the nervous system. They are synthesized by oligodendrocytes and Schwann cells and play a vital role in:

-

Myelin Sheath Stability: Sulfatides are essential for the maintenance of the myelin sheath, contributing to the paranodal junctions that are critical for saltatory nerve conduction[1][2][8].

-

Glial-Axon Interactions: They are involved in the signaling between glial cells and axons, ensuring the proper localization of ion channels at the nodes of Ranvier[2].

-

Cellular Processes: Beyond the nervous system, sulfatides participate in cell adhesion, protein trafficking, and immune regulation[2][9]. They can act as signaling molecules, for instance, by inhibiting leukotriene synthesis[9].

Lysosulfatide, while structurally similar, is primarily regarded as a cytotoxic metabolite that accumulates in MLD[10][11]. Its biological effects include:

-

Cytotoxicity and Demyelination: Elevated levels of lysosulfatide are toxic to myelin-producing cells (oligodendrocytes and Schwann cells), leading to the progressive demyelination characteristic of MLD[12][13].

-

Signaling Molecule: Lysosulfatide can act as an extracellular signal, regulating the migration of neural precursor cells through calcium-mediated processes[14].

Role in Disease: Metachromatic Leukodystrophy (MLD)

MLD is an autosomal recessive lysosomal storage disease caused by a deficiency of the enzyme arylsulfatase A (ARSA)[4][15][16]. This deficiency leads to the accumulation of sulfatides and lysosulfatides in various tissues, most notably in the white matter of the brain[3][17]. The buildup of these lipids is toxic, causing widespread demyelination and severe neurological symptoms, including motor and cognitive decline[17][18]. The concentration of lysosulfatide in the brain of MLD patients can be significantly elevated compared to healthy individuals[12][13].

Signaling Pathways

The signaling pathways of sulfated sphingolipids are complex and not fully elucidated. However, studies on the closely related molecule psychosine (B1678307) (galactosylsphingosine), which accumulates in Krabbe disease, offer significant insights. Psychosine is known to interact with the G protein-coupled receptor TDAG8 and modulate signaling cascades involving Protein Kinase C (PKC), Jun N-terminal kinase (JNK), and NF-κB[19][20][21]. Lysosulfatide has been shown to induce process retraction in neural precursor cells via a calcium-dependent mechanism[14].

The N-Glycine Modification: Potential Functional Implications

While the biological function of this compound is uncharacterized, the N-acylation of lipids with amino acids is known to occur in both bacteria and mammals, often creating bioactive molecules.

-

In Bacteria: N-acyl glycine lipids are components of bacterial cell membranes and are important for stress adaptation and fitness[22][23][24].

-

In Mammals: N-fatty acylglycines are a class of endocannabinoid-like signaling molecules[25].

The addition of a glycine molecule to lysosulfatide could potentially:

-

Alter its solubility and transport: Modifying its interaction with membranes and transport proteins.

-

Change its receptor binding affinity: The glycine moiety could create new binding sites or sterically hinder existing ones on receptors for lysosulfatide or related lipids.

-

Create a novel signaling molecule: It might be recognized by a specific, yet unidentified, receptor, initiating a unique signaling cascade.

-

Modify its metabolic fate: The N-glycine linkage may be a target for specific hydrolases, leading to a different degradation pathway compared to lysosulfatide.

Quantitative Data Summary

The following tables summarize quantitative data on lysosulfatide levels in human tissues from patients with Metachromatic Leukodystrophy (MLD) compared to control subjects. This data is crucial for understanding the pathological accumulation of this lipid.

Table 1: Lysosulfatide Concentration in Human Tissues (pmol/mg of protein)

| Tissue | Control Subjects | MLD Patients | Reference |

| Cerebral White Matter | 9-35 | 223-1,172 | [12] |

| Spinal Cord | 35 | 223-1,172 | [12] |

| Sciatic Nerve | 14 | 223-1,172 | [12] |

| Cerebral Gray Matter | Not Detected | 3-45 | [12] |

| Kidney | ~2 | 3-45 | [12] |

| Liver | Not Detected | 3-45 | [12] |

Table 2: Lysosulfatide Concentration in a Late-Infantile MLD Case (pmol/mg protein)

| Tissue | Concentration | Reference |

| Cerebral White Matter | 116-787 | [13] |

| Spinal Cord | 116-787 | [13] |

| Sciatic Nerve | 116-787 | [13] |

| Cerebral Gray Matter | 4-40 | [13] |

| Kidney | 4-40 | [13] |

| Liver | 4-40 | [13] |

Experimental Protocols

Quantification of Lysosulfatide by HPLC

This method is adapted from the protocol described for the analysis of lysosulfatide in human tissues[12].

Objective: To extract, derivatize, and quantify lysosulfatide from biological tissue samples.

Workflow Diagram:

Methodology:

-

Lipid Extraction: Homogenize tissue samples and extract total lipids using a chloroform:methanol solvent system.

-

Saponification: Treat the lipid extract with a mild alkali to hydrolyze glycerolipids, which can interfere with the analysis.

-

Solid-Phase Extraction: Isolate the sphingolipid fraction using a C18 solid-phase extraction column (e.g., Sep-Pak).

-

Derivatization: React the isolated lysosulfatide with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol to form a fluorescent derivative.

-

HPLC Analysis: Separate the derivatized lysosulfatide using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column.

-

Detection and Quantification: Detect the fluorescent derivative using a fluorescence detector. Quantify the amount of lysosulfatide by comparing the peak area to that of a known standard.

Analysis of Sulfatides and Lysosulfatides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of various sphingolipid species[3][26][27].

Objective: To simultaneously identify and quantify multiple molecular species of sulfatides and lysosulfatides in biological fluids and tissues.

Methodology:

-

Sample Preparation and Extraction:

-

For dried blood or urine spots, extract lipids using a suitable organic solvent like methanol, often after a rehydration step[28].

-

For tissues, homogenize and perform a liquid-liquid extraction (e.g., Bligh-Dyer method).

-

Add an appropriate internal standard (e.g., a non-endogenous, stable isotope-labeled version of the analyte) to each sample prior to extraction for accurate quantification.

-

-

Liquid Chromatography (LC) Separation:

-

Employ ultra-high performance liquid chromatography (UHPLC) with a C18 column for efficient separation of different lipid species based on their hydrophobicity[29][30].

-

Use a gradient elution with a mobile phase consisting of solvents like water, methanol, and isopropanol (B130326) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization[30].

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Utilize electrospray ionization (ESI) in either positive or negative ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated by collision-induced dissociation. This highly specific detection method minimizes interference from other molecules in the sample.

-

The fragmentation profiles obtained in MS/MS provide structural information about the headgroups and fatty acid chains of the lipids[31].

-

Conclusion and Future Directions

The biological roles of sulfatide and its cytotoxic metabolite lysosulfatide are intrinsically linked to the health and disease of the nervous system. Their accumulation in Metachromatic Leukodystrophy underscores their importance in myelin biology. The specific functions of this compound remain to be elucidated. Future research should focus on:

-

Confirming its endogenous presence: Determining if this molecule is naturally produced in biological systems or if it is a synthetic derivative.

-

Investigating its biosynthesis and degradation: Identifying the enzymes responsible for its formation and breakdown.

-

Screening for receptor interactions: Assessing its binding to known and orphan receptors to uncover potential signaling pathways.

-

Evaluating its physiological and pathological effects: Using cell culture and animal models to understand its impact on cellular function and its potential role in disease.

This foundational knowledge will be critical for the drug development community to explore this molecule and its related pathways as potential therapeutic targets.

References

- 1. The role and metabolism of sulfatide in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfatide - Wikipedia [en.wikipedia.org]

- 3. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metachromatic Leukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound [chembk.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Accumulation of lysosulfatide in the brain of arylsulfatase A-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lysosulfatide (sulfogalactosylsphingosine) accumulation in tissues from patients with metachromatic leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Accumulation of lysosulfatide (sulfogalactosylsphingosine) in tissues of a boy with metachromatic leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lysosulfatide regulates the motility of a neural precursor cell line via calcium-mediated process collapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. radiopaedia.org [radiopaedia.org]

- 16. Leukodystrophy - Wikipedia [en.wikipedia.org]

- 17. Metachromatic leukodystrophy - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 18. emedicine.medscape.com [emedicine.medscape.com]

- 19. Identification of a Molecular Target of Psychosine and Its Role in Globoid Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.biologists.com [journals.biologists.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. pure.uhi.ac.uk [pure.uhi.ac.uk]

- 23. journals.asm.org [journals.asm.org]

- 24. journals.asm.org [journals.asm.org]

- 25. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Sulfatides Analysis - Creative Proteomics [creative-proteomics.com]

- 28. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Quantification of Sulfatides in Dried Blood and Urine Spots From Metachromatic Leukodystrophy Patients by Liquid Chromatography/Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]

- 31. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Glycine 3'-sulfo Galactosylsphingosine and its Role in Lysosomal Storage Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Glycine 3'-sulfo Galactosylsphingosine, a derivative of the lysosomal storage product lyso-sulfatide, and its significance in the context of lysosomal storage diseases (LSDs), with a primary focus on Metachromatic Leukodystrophy (MLD). MLD is a devastating neurodegenerative disorder characterized by the deficiency of the lysosomal enzyme arylsulfatase A (ASA), leading to the accumulation of sulfatides (B1148509) and their deacylated form, lyso-sulfatide, in the nervous system. This accumulation triggers a cascade of cytotoxic events, including demyelination, neuroinflammation, and apoptosis, which are central to the pathology of the disease. This document details the biochemical properties of this compound, its metabolic context, and its role as a potential biomarker. Furthermore, it presents quantitative data on related analytes in affected individuals, detailed experimental protocols for their analysis, and visual representations of the key molecular pathways and experimental workflows to facilitate a deeper understanding of the molecular underpinnings of MLD and to support the development of novel therapeutic strategies.

Introduction: The Significance of this compound in Lysosomal Storage Diseases

Lysosomal storage diseases are a group of over 70 inherited metabolic disorders caused by defects in lysosomal function, most commonly the deficiency of a specific lysosomal enzyme. This leads to the accumulation of undigested or partially digested macromolecules within the lysosomes, resulting in cellular dysfunction and a wide range of clinical manifestations, often with severe neurological involvement[1].

Metachromatic Leukodystrophy (MLD) is an autosomal recessive LSD caused by mutations in the ARSA gene, which encodes the enzyme arylsulfatase A[2][3]. ASA is responsible for the desulfation of 3-O-sulfogalactosylceramide (sulfatide), a major component of the myelin sheath in both the central and peripheral nervous systems[4][5]. In the absence of functional ASA, sulfatides and their deacylated metabolite, 3'-sulfo Galactosylsphingosine (lyso-sulfatide), accumulate to toxic levels within lysosomes, primarily in myelin-producing cells (oligodendrocytes and Schwann cells) and neurons[4][6]. This storage triggers a cascade of pathological events, including progressive demyelination, neuroinflammation, and neuronal loss, leading to severe neurological decline and, ultimately, death[4][7].

This compound is a glycinated derivative of lyso-sulfatide[8][9]. While research has predominantly focused on the accumulation of sulfatides and lyso-sulfatide as the primary pathogenic molecules in MLD, the presence of modified forms like the N-glycinated derivative suggests a more complex metabolic picture. Understanding the formation, accumulation, and potential biological activity of this compound is crucial for a complete understanding of MLD pathology and may offer novel avenues for biomarker development and therapeutic intervention.

Chemical Structure:

-

Systematic Name: this compound

-

Synonyms: N-Glycinated lyso-sulfatide, N-Glycinated 3'-sulfo Galactosylsphingosine, N-Glycine Lyso 3'-sulfo Galactosylceramide, N-Glycine lyso-sulfatide, N-Glycine Sphingosine-1-Galactoside-3-Sulfate, N-Glycine Sulfogalactosylsphingosine[8][9]

-

Molecular Formula: C₂₆H₅₀N₂O₁₁S[10]

-

Molecular Weight: 598.7 g/mol [10]

Metabolic Pathway and Pathophysiology

The accumulation of sulfatides and their derivatives is the central event in the pathophysiology of MLD. The metabolic pathway of sulfatides begins with the synthesis of ceramide in the endoplasmic reticulum. Ceramide is then glycosylated to form galactosylceramide, which is subsequently sulfated to produce sulfatide. In healthy individuals, sulfatide is degraded within the lysosome by the enzyme arylsulfatase A. In MLD patients, the deficiency of ASA disrupts this degradation, leading to the accumulation of sulfatide and its subsequent deacylation to the cytotoxic lyso-sulfatide. The formation of this compound likely occurs through the enzymatic or non-enzymatic addition of a glycine (B1666218) molecule to the free amino group of lyso-sulfatide.

Caption: Metabolic pathway of sulfatide synthesis and degradation.

The accumulation of these lipids, particularly lyso-sulfatide, is highly cytotoxic and contributes to the pathology of MLD through several mechanisms, including:

-

Demyelination: The buildup of sulfatides disrupts the structure and function of the myelin sheath, leading to its progressive destruction[4][5].

-

Neuroinflammation: Sulfatide accumulation triggers a chronic inflammatory response in the central nervous system, characterized by the activation of microglia and astrocytes[4].

-

Apoptosis: The accumulation of sulfatides can lead to an increase in intracellular ceramide levels, a potent inducer of apoptosis, or programmed cell death[11][12].

Quantitative Data

While specific quantitative data for this compound is not extensively available in the literature, the levels of the closely related and more abundant sulfatides and lyso-sulfatide have been well-documented in MLD patients and serve as critical biomarkers for the disease.

Table 1: Lyso-sulfatide and Sulfatide Concentrations in Cerebrospinal Fluid (CSF) of MLD Patients and Healthy Controls

| Analyte | MLD Patients | Healthy Controls | Fold Change | Reference |

| Lyso-sulfatide | Mean: 0.072 ng/mL (Range: 0.0103–0.137 ng/mL) | Mean: 0.011 ng/mL (Range: 0.0103–0.0277 ng/mL) | ~6.5 | [13] |

| Sulfatides | Mean: 0.262 µg/mL (Range: 0.0831–0.436 µg/mL) | Mean: 0.031 µg/mL (Range: 0.0103–0.113 µg/mL) | ~8.5 | [13] |

Table 2: Sulfatide Concentrations in Plasma of MLD Patients and Healthy Controls

| Analyte | MLD Patients | Healthy Controls | Fold Change | Reference |

| C18 Sulfatide | 12–196 pmol/mL | <10 pmol/mL (Below Limit of Quantification) | >1.2 - 19.6 | [11][12] |

Table 3: Total Sulfatide Concentrations in Dried Blood Spots (DBS) and Dried Urine Spots (DUS) of MLD Patients and Healthy Controls

| Sample Type | MLD Patients (Early Onset) | MLD Patients (Late Onset) | Healthy Controls | Fold Change (Early Onset vs. Controls) | Reference |

| DBS | Up to 23.2-fold higher | Up to 5.1-fold higher | Baseline | ~23.2 | [5][6] |

| DUS | Up to 164-fold higher | Up to 78-fold higher | Baseline | ~164 | [5][6] |

Experimental Protocols

The accurate quantification of sulfatides and their derivatives is essential for the diagnosis, monitoring, and evaluation of therapeutic efficacy in MLD. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these analyses due to its high sensitivity and specificity.

Quantification of Sulfatides and Lyso-sulfatide in CSF by LC-MS/MS

This protocol is adapted from Cao et al., 2020[13][14].

4.1.1. Sample Preparation

-

Thaw CSF samples on ice.

-

To 50 µL of CSF, add an internal standard solution (e.g., C18:0-D3-sulfatide for sulfatides and N-acetyl-sulfatide for lyso-sulfatide).

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

4.1.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase column suitable for lipid analysis (e.g., Supelco Ascentis Express C8, 2.1 × 50 mm, 2.7 µm particle size)[13].

-

Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water[13].

-

Mobile Phase B: 1:1 (v/v) mixture of methanol (B129727) and acetone[13].

-

Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to separate the analytes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

MRM Transitions:

-

Lyso-sulfatide: m/z 540.3 → 96.9[13]

-

Sulfatides: Precursor ions corresponding to different sulfatide species → m/z 97.0

-

Caption: Workflow for CSF sulfatide and lyso-sulfatide analysis.

Representative Synthesis of N-Glycinated Sphingolipids

4.2.1. Materials

-

3'-sulfo Galactosylsphingosine (lyso-sulfatide)

-

N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF)

-

Deprotection reagent (e.g., TFA)

4.2.2. Procedure

-

Coupling Reaction:

-

Dissolve Boc-Gly-OH in an anhydrous aprotic solvent such as DMF.

-

Add the coupling agent and a base to activate the carboxylic acid.

-

Add a solution of lyso-sulfatide in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.

-

Purify the resulting Boc-protected this compound by column chromatography.

-

-

Deprotection:

-

Dissolve the purified Boc-protected product in a suitable solvent.

-

Add a deprotection reagent such as trifluoroacetic acid (TFA) to remove the Boc protecting group.

-

Remove the solvent and excess reagent under reduced pressure to yield the final product, this compound.

-

Caption: Representative workflow for the synthesis of N-Glycinated lyso-sulfatide.

Signaling Pathways in MLD Pathogenesis

The accumulation of sulfatides and lyso-sulfatide initiates a complex cascade of cellular events that contribute to the neurodegeneration observed in MLD. Two of the most critical pathways are ceramide-mediated apoptosis and neuroinflammation.

Ceramide-Mediated Apoptosis

The accumulation of sulfatides can lead to an increase in the intracellular concentration of ceramide, a bioactive lipid that is a key regulator of apoptosis[11][12]. Ceramide can be generated through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases or through the de novo synthesis pathway. Elevated ceramide levels can trigger the intrinsic apoptotic pathway by acting on the mitochondria to promote the release of cytochrome c, which in turn activates a caspase cascade leading to cell death.

Caption: Ceramide-mediated apoptotic signaling pathway.

Neuroinflammation

Sulfatide accumulation is a potent trigger of neuroinflammation. In the central nervous system, this is primarily mediated by the activation of microglia and astrocytes, the resident immune cells of the brain[4]. Activated glia release a variety of pro-inflammatory cytokines and chemokines, which contribute to neuronal damage and demyelination. This chronic inflammatory state perpetuates the neurodegenerative process in MLD.

References

- 1. Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adult-onset CNS myelin sulfatide deficiency is sufficient to cause Alzheimer’s disease-like neuroinflammation and cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfatides are endogenous ligands for the TLR4–MD-2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of sulfatides in the amniotic fluid supernatant: A useful tool in the prenatal diagnosis of metachromatic leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. [Hydrolysis of glycosphingolipids by a sphingolipid ceramide N-deacylase (SCDase)]:Glycoscience Protocol Online Database [jcggdb.jp]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

"N-Glycine 3'-sulfo Galactosylsphingosine" chemical structure and properties

Abstract

This technical guide provides a comprehensive overview of N-Glycine 3'-sulfo Galactosylsphingosine, a glycinated derivative of the lysosomal sulfatide, 3'-sulfo Galactosylsphingosine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, biological significance, and potential therapeutic applications of this and related glycosphingolipids. This guide covers the known chemical structure and properties of this compound, discusses its role within the broader context of sulfatide immunobiology, and provides theoretical experimental approaches for its synthesis and characterization based on established methodologies for similar compounds. Particular focus is given to its potential interactions with CD1d-restricted Natural Killer T (NKT) cells.

Introduction

Glycosphingolipids are integral components of cellular membranes, playing crucial roles in cell recognition, signaling, and adhesion.[1] Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, are a class of acidic glycosphingolipids particularly enriched in the myelin sheath of the nervous system.[2] Alterations in sulfatide metabolism have been implicated in a range of pathologies, including neurodegenerative diseases like multiple sclerosis and certain cancers.[3][4] this compound is a synthetic analog of lysosulfatide, the deacylated form of sulfatide. The addition of a glycine (B1666218) residue to the sphingosine (B13886) backbone creates a molecule with unique physicochemical properties that may influence its biological activity and utility as a research tool. This guide aims to consolidate the available information on this compound and provide a framework for its further investigation.

Chemical Structure and Properties

This compound is a complex molecule comprising a sphingosine backbone linked to a sulfated galactose moiety, with a glycine molecule N-acylated to the sphingosine.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C26H50N2O11S | --INVALID-LINK-- |

| Molar Mass | 598.75 g/mol | --INVALID-LINK-- |

| CAS Number | 2620491-81-6 | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Formulation | A solid | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform:Methanol:Water (70:30:4) and Ethanol | --INVALID-LINK-- |

| Stability | ≥ 4 years | --INVALID-LINK-- |

Table 1: Physicochemical Properties of this compound

Structural Analogs and Synonyms

This compound is also known by several synonyms, reflecting its structural characteristics:

-

N-Glycinated lyso-sulfatide

-

N-Glycinated 3'-sulfo Galactosylsphingosine

-

N-Glycine Lyso 3'-sulfo Galactosylceramide

-

N-Glycine lyso-sulfatide

-

N-Glycine Sphingosine-1-Galactoside-3-Sulfate

-

N-Glycine Sulfogalactosylsphingosine

Experimental Protocols

Proposed Synthesis Workflow

The synthesis of this compound would likely involve a multi-step process starting from a protected galactosylsphingosine (psychosine) derivative. A key step would be the N-acylation of the sphingosine amine group with a protected glycine, followed by deprotection and sulfation of the galactose moiety.

Figure 1: Proposed Synthetic Workflow. A conceptual overview of the key stages in the chemical synthesis of this compound.

Analytical Characterization Methods

Comprehensive characterization of the synthesized compound would be essential to confirm its identity and purity. The following analytical techniques would be appropriate:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to elucidate the molecular structure, confirming the presence of the glycine, sphingosine, and sulfated galactose moieties and their connectivity. While specific spectral data for this compound is not available, data for glycine and related structures can serve as a reference.[5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular weight and elemental composition. Tandem MS (MS/MS) would be employed to analyze the fragmentation pattern, providing further structural confirmation.[7][8]

-

Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the compound and for the qualitative analysis of glycolipids.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), would be a powerful tool for purification and quantitative analysis.[7]

Biological Significance and Signaling

The biological role of this compound is not yet well-defined. However, its structural similarity to endogenous sulfatides suggests it may interact with similar biological pathways.

Interaction with CD1d and NKT Cells

A critical function of sulfatides is their role as lipid antigens presented by the MHC class I-like molecule, CD1d, to NKT cells.[9] This interaction can modulate immune responses in various contexts, including autoimmune diseases and cancer.[10][11] It is hypothesized that this compound can also be presented by CD1d and recognized by the T-cell receptors (TCRs) of NKT cells. The glycine modification may alter the binding affinity and the subsequent downstream signaling cascade.

Figure 2: Proposed Signaling Pathway. A diagram illustrating the potential interaction of this compound with CD1d on an APC and the TCR of an NKT cell, leading to NKT cell activation.

Potential Therapeutic and Research Applications

Given the immunomodulatory roles of sulfatides, this compound could serve as a valuable tool for:

-

Probing NKT cell biology: Its unique structure may allow for the selective activation or inhibition of specific NKT cell subsets.

-

Developing immunotherapies: As a synthetic lipid antigen, it could be explored for its potential to modulate immune responses in cancer or autoimmune diseases.

-

Analytical standard: N-glycinated sphingolipids have been used as internal standards in mass spectrometry-based analyses of related endogenous lipids, such as in Fabry disease.

Conclusion

This compound is a synthetic glycosphingolipid with the potential to be a significant research tool in the fields of immunology and drug discovery. While specific experimental data for this compound remains limited, this guide provides a foundational understanding of its chemical nature and likely biological context based on the well-established roles of its parent compound, sulfatide. Further research is warranted to fully elucidate its synthesis, detailed physicochemical properties, and its precise interactions with the immune system. Such studies will undoubtedly contribute to a deeper understanding of glycosphingolipid-mediated immune regulation and may pave the way for novel therapeutic strategies.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery | MDPI [mdpi.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Glycolipid Analysis - Creative Proteomics [creative-proteomics.com]

- 8. Characterization of urinary sulfatides in metachromatic leukodystrophy using electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple tissue-specific isoforms of sulfatide activate CD1d-restricted type II NKT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfatide-Mediated Activation of Type II Natural Killer T Cells Prevents Hepatic Ischemic Reperfusion Injury In Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cancer Cells May Use Lipids To Hide From the Immune System | Technology Networks [technologynetworks.com]

An In-Depth Technical Guide to the Synthesis of Sulfatides and the Proposed Derivatization Pathway for N-Glycine 3'-sulfo Galactosylsphingosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of sulfatides (B1148509), a critical class of sulfoglycosphingolipids. While a dedicated biosynthetic pathway for N-Glycine 3'-sulfo Galactosylsphingosine is not documented in current literature, this guide outlines the established synthesis of its parent compounds and proposes a chemical pathway for its derivation. This document is intended to serve as a valuable resource for researchers in neuroscience, immunology, and drug development.

Introduction to Sulfatides

Sulfatides, or 3-O-sulfogalactosylceramides, are vital components of the myelin sheath in both the central and peripheral nervous systems.[1][2][3] They are also implicated in a variety of other biological processes, including protein trafficking, cell adhesion, immune responses, and viral infections.[1] An imbalance in sulfatide metabolism is associated with severe pathologies such as metachromatic leukodystrophy, Alzheimer's disease, and Parkinson's disease.[1][4] Understanding the synthesis pathway of these molecules is therefore crucial for developing therapeutic interventions for these conditions.

The Core Biosynthetic Pathway of Sulfatides

The synthesis of sulfatides is a two-step enzymatic process that primarily occurs in the endoplasmic reticulum and the Golgi apparatus.[1][5] The pathway begins with the formation of galactosylceramide (GalCer), which is subsequently sulfated to form sulfatide.

Step 1: Synthesis of Galactosylceramide (GalCer)

The initial step involves the transfer of a galactose moiety from UDP-galactose to a ceramide backbone. This reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), also known as UGT8.[2][5]

-

Substrates: Ceramide and UDP-galactose

-

Enzyme: Ceramide Galactosyltransferase (CGT, EC 2.4.1.45), encoded by the UGT8 gene.[2]

The expression of CGT is a key regulatory point in the synthesis of sulfatides.[6]

Step 2: Sulfation of Galactosylceramide

Following its synthesis in the endoplasmic reticulum, GalCer is transported to the Golgi apparatus. Here, it undergoes sulfation at the 3'-hydroxyl group of the galactose residue. This reaction is catalyzed by the enzyme cerebroside sulfotransferase (CST), also known as GAL3ST1.[1][5] The sulfate (B86663) donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[1][5]

-

Substrate: Galactosylceramide (GalCer) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Enzyme: Cerebroside Sulfotransferase (CST, EC 2.8.2.11), encoded by the GAL3ST1 gene.[2]

Mice lacking either CGT or CST are unable to produce sulfatides, confirming the essential role of these two enzymes in the pathway.[1]

Proposed Synthesis of this compound

This compound is a glycinated derivative of 3'-sulfo galactosylsphingosine (lyso-sulfatide).[7] A natural biosynthetic pathway for the direct addition of glycine (B1666218) to a sulfatide or its lyso- form has not been described. It is likely that this compound is synthesized chemically for research purposes.

The proposed synthetic route would involve the acylation of the free amino group of lyso-sulfatide with an activated form of glycine. Lyso-sulfatide can be generated from sulfatide through deacylation.

Hypothetical Chemical Synthesis Pathway

-

Deacylation of Sulfatide: The fatty acid chain is removed from the ceramide backbone of sulfatide to yield 3'-sulfo galactosylsphingosine (lyso-sulfatide).

-

Glycine Acylation: The free amino group of the sphingosine (B13886) base in lyso-sulfatide is then acylated using an activated form of glycine (e.g., N-hydroxysuccinimide ester of glycine) to form this compound.

Quantitative Data on Sulfatide Synthesis

While specific quantitative data for the synthesis of this compound is unavailable, studies on sulfatide metabolism provide insights into the regulation of the pathway.

| Factor | Effect on Sulfatide Synthesis | Cell Type/Model | Reference |

| Hydrocortisone (10⁻⁶ M) | 3- to 4-fold increase in H₂³⁵SO₄ incorporation and sulfotransferase activity | Mouse oligodendroglioma cells (G-26) | [8] |

| Serum Removal | ~2-fold enhancement of H₂³⁵SO₄ incorporation | Mouse oligodendroglioma cells (G-26) | [8] |

| Peroxisome proliferator-activated receptor α (PPARα) activation | Increased activity of cerebroside sulfotransferase (CST) | Mouse liver | [9] |

| Warfarin (Vitamin K antagonist) | Impaired sulfatide synthesis | Animal model | [1] |

| Vitamin K supplementation | Restored sulfatide synthesis | Animal model | [1] |

Experimental Protocols

Detailed experimental protocols for the chemical synthesis of this compound are not publicly available. However, below are generalized protocols for assaying the key enzymes in the biological synthesis of sulfatides.

Assay for Ceramide Galactosyltransferase (CGT) Activity

This protocol is based on the incorporation of radiolabeled galactose into ceramide.

-

Prepare the enzyme source: Homogenize cells or tissues known to express CGT (e.g., oligodendrocytes, kidney cells) in a suitable buffer.

-

Set up the reaction mixture: In a microcentrifuge tube, combine the cell homogenate with a reaction buffer containing a known concentration of ceramide substrate and radiolabeled UDP-[¹⁴C]galactose.

-

Incubate: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction: Terminate the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Separate the lipids: Separate the lipids using thin-layer chromatography (TLC).

-

Quantify: Scrape the spot corresponding to galactosylceramide from the TLC plate and quantify the radioactivity using a scintillation counter.

Assay for Cerebroside Sulfotransferase (CST) Activity

This protocol measures the transfer of a radiolabeled sulfate group to galactosylceramide.

-

Prepare the enzyme source: Prepare a cell or tissue homogenate from a source rich in CST (e.g., brain, kidney).

-

Set up the reaction mixture: Combine the homogenate with a reaction buffer containing galactosylceramide and radiolabeled 3'-phosphoadenosine-5'-phosphosulfate ([³⁵S]PAPS).

-

Incubate: Incubate the mixture at 37°C for a defined period.

-

Stop the reaction and extract lipids: As with the CGT assay, stop the reaction and extract the lipids using a chloroform/methanol mixture.

-

Separate and quantify: Separate the lipids by TLC, identify the sulfatide spot, and quantify the radioactivity.

Visualizing the Pathways

Biosynthesis of Sulfatide

References

- 1. Sulfatide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis and biological function of sulfoglycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role and metabolism of sulfatide in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Regulation of cerebroside and sulfatide metabolism in glia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Introduction to N-Glycine 3'-sulfo Galactosylsphingosine and Lipid Rafts

A comprehensive body of research underscores the critical role of sulfated glycosphingolipids in the organization and function of lipid rafts. While specific experimental data on N-Glycine 3'-sulfo Galactosylsphingosine is not available in the public domain, this technical guide synthesizes the extensive knowledge of its parent compounds, sulfatide (3-O-sulfogalactosylceramide) and lysosulfatide, to provide a detailed framework for understanding its likely interactions and functional implications within these specialized membrane microdomains.

Executive Summary

This compound is an N-glycinated lysosulfatide. As a member of the sulfatide family, it is predicted to be a key component of lipid rafts—dynamic, ordered membrane microdomains enriched in sphingolipids and cholesterol.[1][2][3][4] These rafts serve as platforms for cellular signaling, protein trafficking, and cell adhesion.[5][6][7][8][9] The structure of sulfatides (B1148509), with their saturated acyl chains and potential for hydrogen bonding, facilitates their partitioning into the liquid-ordered (lo) phase characteristic of rafts.[2][10] The addition of an N-Glycine moiety to the sphingosine (B13886) base introduces an additional charged and polar group, likely enhancing its hydrophilic interactions at the raft interface and potentially modulating its association with membrane proteins. This guide details the biophysical basis for this interaction, summarizes key quantitative findings from related molecules, outlines detailed experimental protocols for studying these phenomena, and illustrates the associated cellular signaling pathways.

1.1 this compound: Structure and Properties

This compound, also known as N-Glycinated lyso-sulfatide, is a derivative of a class of sulfoglycosphingolipids.[11][12][13][14] Its core structure consists of a sphingosine base, a galactose sugar with a sulfate (B86663) group at the 3'-position, and a glycine (B1666218) molecule attached to the amine of the sphingosine.

-

Core Structure : 3'-sulfo Galactosylsphingosine (lysosulfatide). Lysosulfatide is the deacylated form of sulfatide, a major glycosphingolipid in the myelin sheath of the nervous system.[15][16]

-

Key Modifications :

-

Sulfate Group : The negatively charged sulfate on the galactose headgroup is crucial for interactions with extracellular proteins and receptors.[10]

-

N-Glycine Group : The addition of glycine introduces both a carboxyl and an amino group at the sphingosine backbone, significantly altering the headgroup's size, charge, and hydrogen-bonding capacity.

-

1.2 Lipid Rafts: Composition and Function

Lipid rafts are small (10-200 nm), transient, and highly organized membrane microdomains.[9] They are enriched in cholesterol and sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids (GSLs), which pack tightly together to form a liquid-ordered (lo) phase distinct from the surrounding liquid-disordered (ld) bulk membrane.[2][4] This unique environment allows rafts to function as critical signaling hubs by concentrating or excluding specific membrane proteins.[1][17][18][19] Key functions include:

-

Signal Transduction : Concentrating receptors and downstream signaling molecules to facilitate efficient pathway activation.[8][20]

-

Protein and Lipid Sorting : Acting as platforms for intracellular trafficking and sorting of specific proteins and lipids.[7][9]

-

Cell Adhesion : Mediating cell-cell and cell-matrix interactions through the clustering of adhesion molecules.[5][6]

Molecular Interaction with Lipid Rafts

The partitioning of sulfatides into lipid rafts is driven by their physicochemical properties. The long, saturated acyl chains of most sphingolipids allow for favorable van der Waals interactions with cholesterol, promoting the tight packing characteristic of the lo phase.[2][10] In the presence of sphingomyelin, sulfatides co-localize within the same cholesterol-rich phase, excluded from the phosphatidylcholine-enriched disordered phase.[10]

The N-Glycine modification is hypothesized to further influence this interaction:

-

Enhanced Interfacial Interactions : The glycine headgroup can participate in a complex network of hydrogen bonds with the headgroups of other lipids and with membrane proteins.

-

Modulation of Protein Binding : The modified headgroup may alter the binding specificity and affinity for raft-resident proteins, such as certain kinases, adhesion molecules (e.g., P-selectin, L-selectin), and neurofascin 155 (NF155).[5][7][21]

Role in Cellular Signaling

By localizing to lipid rafts, sulfatides play a crucial role in modulating a variety of signaling pathways. The presence of this compound within rafts would be expected to participate in and potentially modify these functions.

3.1 Modulation of Toll-Like Receptor 4 (TLR4) Signaling

Sulfatides have been shown to exert anti-inflammatory effects by altering the localization of TLR4 within lipid rafts.[22] Pre-treatment with sulfatide hinders the lipopolysaccharide (LPS)-induced translocation of TLR4 into raft microdomains, thereby diminishing downstream signaling cascades involving NF-κB and the production of reactive oxygen species (ROS).[22]

Caption: Modulation of TLR4 signaling by sulfatide interaction with lipid rafts.

3.2 Axon-Myelin Integrity and Paranodal Junctions

In the nervous system, sulfatides are essential for the stability of myelin and the proper formation of paranodal junctions between axons and glial cells.[7][21][23] They are involved in the recruitment and clustering of proteins like neurofascin 155 (NF155) into lipid rafts, which is a prerequisite for forming the stable glial-axon signaling complex.[7][21] A deficiency in sulfatides leads to disorganized myelin and compromised nerve function.[7][21]

Quantitative Analysis of Lipid Raft Interactions

Direct quantitative data for this compound is unavailable. However, studies on related lipids provide a baseline for the types of measurements crucial for characterizing these interactions.

Table 1: Quantitative Data on Lipid Raft Components and Interactions

| Parameter | Molecule(s) | Cell/System Type | Finding | Reference |

|---|---|---|---|---|

| Enrichment in Rafts | Sulfatide | Myelin | Constitutes ~4% of total myelin lipid content, enriched in raft domains. | [10] |

| Protein Co-localization | TLR4 | Raw 264.7 cells | Sulfatide treatment significantly decreased co-localization of TLR4 within lipid raft fractions. | [22] |

| Cholesterol Dependence | Raft Proteins | Lens Fiber Cells | 71 of 200 quantified proteins were strongly affected by cholesterol removal (MβCD treatment). | [24] |

| Component Ratios | GM1, Thy-1, Cholesterol | Murine T cells | CD8+ T cells exhibit higher levels of GM1, Thy-1, and total cholesterol compared to CD4+ T cells. | [3] |

| Binding Affinity | NF155 - Sulfatide | In vitro liposome (B1194612) assay | NF155 directly binds sulfatide-rich membranes with positive cooperativity. |[25] |

Experimental Methodologies

Studying the interaction of lipids like this compound with lipid rafts requires specialized biochemical and biophysical techniques.

5.1 Protocol: Isolation of Lipid Rafts by Sucrose (B13894) Gradient Ultracentrifugation (Detergent-Based)

This is a classic method based on the resistance of the ordered lipids in rafts to solubilization by non-ionic detergents at low temperatures.[26][27]

Materials:

-

Cells : 5–8 × 107 cultured cells.

-

Buffers :

Procedure:

-

Cell Lysis : Wash cells with ice-cold PBS. Lyse cells in 1 mL of ice-cold DL buffer and incubate on ice for 30 minutes.[27]

-

Gradient Preparation : In a 12 mL ultracentrifuge tube, mix the 1 mL cell lysate with 1 mL of 80% sucrose to create a 40% sucrose layer at the bottom.[27]

-

Carefully overlay the 40% sucrose layer with 4 mL of 30% sucrose, followed by 4 mL of 5% sucrose.[27]

-

Ultracentrifugation : Centrifuge the gradient at ~175,000 x g for 18-20 hours at 4°C in a swing-out rotor.[27]

-

Fraction Collection : After centrifugation, lipid rafts will be visible as an opaque, cloudy band at the 5%/30% sucrose interface.[26] Carefully collect 1 mL fractions from the top to the bottom of the gradient.

-

Analysis : Analyze fractions for protein content (e.g., via Western blotting for raft markers like Flotillin or Caveolin-1) and lipid content (e.g., via mass spectrometry).

Caption: Workflow for detergent-based isolation of lipid rafts.

5.2 Protocol: Detergent-Free Lipid Raft Isolation

To avoid potential artifacts from detergents, detergent-free methods are also widely used.[8][28] These methods rely on mechanical cell disruption and density gradient separation.

Materials:

-

Buffers :

Procedure:

-

Cell Lysis : Harvest and wash cells. Resuspend in lysis buffer and lyse by mechanical shearing (e.g., Dounce homogenization or sonication).[28][29]

-

Gradient Preparation : Mix the cell lysate with an OptiPrep™ solution to a final concentration of ~23% iodixanol.

-

Place the sample at the bottom of an ultracentrifuge tube and overlay with a continuous or discontinuous gradient of OptiPrep™ (e.g., 20% to 10%).[29]

-

Ultracentrifugation : Centrifuge at ~52,000 x g for 90 minutes at 4°C.[28][29]

-

Fraction Collection and Analysis : Collect fractions and analyze as described in the detergent-based method.

5.3 Protein-Lipid Interaction Assays

To study the direct interaction between a protein and this compound, several in vitro methods can be employed.

-

Protein-Liposome Association Assay : Liposomes are prepared with a defined lipid composition, including the lipid of interest. Recombinant protein is incubated with the liposomes, which are then pelleted by centrifugation. The amount of protein in the pellet (bound) versus the supernatant (unbound) is quantified by SDS-PAGE or Western blotting.[30]

-

Surface Plasmon Resonance (SPR) : A lipid monolayer or bilayer containing the lipid of interest is immobilized on a sensor chip. The binding of the protein flowed over the surface is measured in real-time, providing kinetic data (kon, koff) and binding affinity (KD).[30]

Conclusion and Future Directions

This compound, by virtue of its sulfatide structure, is poised to be an integral component of lipid rafts. Its unique N-Glycine modification likely imparts novel interactive properties, enhancing its role in the fine-tuning of signal transduction, cell adhesion, and membrane organization. While this guide provides a robust framework based on extensive research into parent sulfatides, direct experimental validation is necessary.

Future research should focus on:

-

Biophysical Studies : Investigating how the N-Glycine modification affects lipid packing, membrane fluidity, and phase separation in model membranes.

-

Proteomic Analysis : Using affinity-based probes to identify the specific binding partners of this compound within lipid rafts.

-

Functional Assays : Elucidating the precise impact of this lipid on key signaling pathways, such as those involving TLR4 and NF155, in cell-based models.

Such studies will be critical for fully understanding the biological significance of this specific glycosphingolipid and for leveraging this knowledge in the context of drug development and disease research, particularly in neurology and immunology.

References

- 1. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing the Nature of Lipid Raft Membranes | PLOS Computational Biology [journals.plos.org]

- 3. Quantitative differences in lipid raft components between murine CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. The enigmatic role of sulfatides: new insights into cellular functions and mechanisms of protein recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfatide - Wikipedia [en.wikipedia.org]

- 8. Association of Glycolipids and Growth Factor Receptors in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound|安捷凯 [anjiechem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Glycosphingolipid and Glycosylphosphatidylinositol Affect Each Other in and on the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 19. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 20. The regulatory roles of glycosphingolipid-enriched lipid rafts in immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jneurosci.org [jneurosci.org]

- 22. Sulfatide Inhibits HMGB1 Secretion by Hindering Toll-Like Receptor 4 Localization Within Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. iovs.arvojournals.org [iovs.arvojournals.org]

- 25. Altered plasma membrane abundance of the sulfatide-binding protein NF155 links glycosphingolipid imbalances to demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Preparation of membrane rafts - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. biochem.wustl.edu [biochem.wustl.edu]

- 29. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and characterization of "N-Glycine 3'-sulfo Galactosylsphingosine"

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Glycine 3'-sulfo Galactosylsphingosine, a synthetic derivative of the naturally occurring lysosphingolipid, 3'-sulfo Galactosylsphingosine. This document details its discovery as an analytical tool, its physicochemical characteristics, methods for its synthesis and analysis, and the biological context of its parent molecules.

Discovery and Rationale for Synthesis

This compound is not a naturally occurring molecule but a synthetic compound developed for analytical purposes. Its creation stems from the need for reliable internal standards in the quantitative analysis of lysosphingolipids by mass spectrometry.

The discovery and use of N-glycinated sphingolipids as internal standards were pioneered to overcome challenges associated with isotopically labeling complex lyso-glycosphingolipids. A 2012 study by Krüger et al. demonstrated that attaching a glycine (B1666218) molecule to the free amino group of a lysosphingolipid provides a distinct mass shift, creating an easily identifiable compound for mass spectrometry.[1] This synthetic analogue shares nearly identical physical and chemical properties—such as extraction efficiency, stability, and ionization response—with its native, unlabeled counterpart, making it an excellent internal standard for accurate quantification.[1]

Commercially, several N-glycinated lyso-glycosphingolipids are available as standards for research on lysosomal storage disorders like Gaucher and Fabry disease.[1] this compound fits within this class of molecules, designed as a tool for researchers studying sulfatide metabolism and related disorders.

Physicochemical Characterization

The primary characterization of this compound is centered on its chemical structure and mass spectrometric properties.

| Property | Value |

| Systematic Name | 2-amino-N-(1-(((2R,3R,4S,5R,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-((sulfooxy)oxy)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-hydroxyheptadec-4-en-1-yl)acetamide |

| Common Synonyms | N-Glycinated lyso-sulfatide, N-Glycine Sulfogalactosylsphingosine, N-Glycinated 3'-sulfo Galactosylsphingosine, N-Glycine Lyso 3'-sulfo Galactosylceramide |

| Molecular Formula | C₂₆H₅₀N₂O₁₁S |

| Formula Weight | 598.7 g/mol |

| Physical State | Solid |

| Solubility | Soluble in Chloroform:Methanol:Water (70:30:4) and Ethanol |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years at -20°C |

Table 1: Physicochemical properties of this compound.

Experimental Protocols

The experimental protocols relevant to this compound involve its synthesis and its use in quantitative mass spectrometry.

Synthesis of this compound

The synthesis of this molecule is a two-step process, starting from a sulfatide (3-O-sulfogalactosylceramide).

Step 1: Deacylation of Sulfatide to produce 3'-sulfo Galactosylsphingosine (Lyso-sulfatide) The foundational step is the removal of the N-fatty acyl chain from the parent sulfatide. This is typically achieved using the enzyme Sphingolipid Ceramide N-deacylase (SCDase), which specifically hydrolyzes the amide bond to yield the lyso-form.[2][3]

-

Enzyme: Sphingolipid Ceramide N-deacylase (SCDase)

-

Substrate: 3-O-sulfogalactosylceramide (Sulfatide)

-

Product: 3'-sulfo Galactosylsphingosine (Lyso-sulfatide)

-

Procedure: The enzymatic reaction is carried out in a suitable buffer system, followed by purification of the lyso-sulfatide product, often using chromatographic techniques.

Step 2: N-glycination of 3'-sulfo Galactosylsphingosine The purified lyso-sulfatide is then chemically conjugated with glycine.

-

Reactants: 3'-sulfo Galactosylsphingosine and an activated form of glycine (e.g., N-hydroxysuccinimide ester of glycine).

-

Reaction: The free amino group on the sphingosine (B13886) backbone of the lyso-sulfatide reacts with the activated glycine to form a stable amide bond.

-

Purification: The final product, this compound, is purified using methods such as high-performance liquid chromatography (HPLC) to ensure high purity for its use as a standard.

Caption: Synthesis workflow for this compound.

Quantification of Native Lyso-sulfatide using LC-MS/MS

This compound is used as an internal standard for the quantification of endogenous 3'-sulfo Galactosylsphingosine in biological samples.

-

Sample Preparation: Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a suitable organic solvent system (e.g., chloroform/methanol). A known amount of this compound is spiked into the sample prior to extraction.

-

Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically a reverse-phase C18 column, to separate the analyte from other lipids.[4]

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both the native 3'-sulfo Galactosylsphingosine and the N-glycinated internal standard.

-

Quantification: The peak area ratio of the native analyte to the internal standard is calculated and compared to a standard curve to determine the absolute concentration of the native lyso-sulfatide in the original sample.

Caption: Workflow for quantification using this compound.

Biological Context: Signaling Pathways of Parent Molecules

While this compound is a synthetic molecule not known to be involved in biological signaling, its parent compounds, sulfatides (B1148509) and lyso-sulfatides, are crucial components of the nervous system and are implicated in various cellular processes.

Sulfatide Biosynthesis and Degradation

Sulfatides are synthesized in the endoplasmic reticulum and Golgi apparatus and are major components of the myelin sheath.[5] Their degradation occurs in the lysosome. An imbalance in these pathways can lead to severe neurological diseases.

-

Synthesis: Ceramide is converted to galactosylceramide by the enzyme galactosyltransferase (CGT). Subsequently, cerebroside sulfotransferase (CST) sulfates galactosylceramide to form sulfatide.[5]

-

Degradation: In the lysosome, arylsulfatase A, with the help of the activator protein saposin B, removes the sulfate (B86663) group from sulfatide.[5] A deficiency in arylsulfatase A leads to the accumulation of sulfatides, causing the lysosomal storage disorder Metachromatic Leukodystrophy (MLD).[6]

Caption: Simplified sulfatide metabolism pathway.

Role of Sulfatides in Myelin and Axon-Glia Interaction

Sulfatides are not merely structural lipids; they play active roles in myelin maintenance and axon-glia signaling. They are essential for the proper formation and stability of the paranodal junctions, which are critical for saltatory nerve conduction.[5] Sulfatides have also been identified as myelin-associated inhibitors of central nervous system axon outgrowth, a process that involves the RhoA signaling pathway.[7]

Caption: Functional roles of sulfatide in the nervous system.

Conclusion

This compound is a key analytical tool born out of the necessity for accurate quantification in lipidomics. While it does not possess a known biological function itself, its existence facilitates the study of its parent molecule, lyso-sulfatide, and the broader field of sulfatide metabolism. Understanding its synthesis and application is crucial for researchers investigating the roles of sulfatides in health and in diseases such as Metachromatic Leukodystrophy, where the accumulation of these lipids has profound pathological consequences. This guide provides the foundational knowledge for professionals in drug development and neuroscience to effectively utilize this synthetic standard in their research endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. WO2003048784A2 - Internal standards for sphingolipids for use in mass spectrometry - Google Patents [patents.google.com]

- 3. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 4. Characterization of Glycosphingolipids and Their Diverse Lipid Forms through Two-Stage Matching of LC-MS/MS Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfatide - Wikipedia [en.wikipedia.org]

- 6. Effects of sulfatide on peripheral nerves in metachromatic leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-Glycine 3'-sulfo Galactosylsphingosine (Sulfatide) in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Glycine 3'-sulfo Galactosylsphingosine, more commonly known as sulfatide, is a sulfated galactosylceramide that stands as a critical lipid component of the central nervous system (CNS). Predominantly found in the myelin sheath, it is also present in other neural cell types, including oligodendrocytes, astrocytes, and neurons.[1][2] This technical guide provides a comprehensive overview of the core functions of sulfatide in the CNS, detailing its biosynthesis, degradation, and multifaceted roles in myelin maintenance, axo-glial interactions, and the modulation of neuroinflammation. Furthermore, this document presents quantitative data on sulfatide levels in various CNS regions and pathological states, outlines detailed experimental protocols for its analysis, and visualizes key signaling pathways through structured diagrams.

Introduction

Sulfatides (B1148509) are a class of sulfoglycosphingolipids synthesized in the endoplasmic reticulum and Golgi apparatus.[1] They are integral to the structural integrity and function of the myelin sheath, which facilitates rapid saltatory conduction of nerve impulses.[3] Beyond its structural role, sulfatide is an active participant in crucial cellular processes within the CNS, including the negative regulation of oligodendrocyte differentiation and the stabilization of the nodes of Ranvier.[1][4] Dysregulation of sulfatide metabolism is implicated in several severe neurological disorders, such as Metachromatic Leukodystrophy (MLD), Alzheimer's disease, Parkinson's disease, and Multiple Sclerosis (MS), highlighting its importance as a potential biomarker and therapeutic target.[3][5][6][7]

Quantitative Distribution of Sulfatides in the CNS

The concentration and composition of sulfatides, particularly species like C24:1, vary significantly across different regions of the CNS and are altered in pathological conditions. Myelin is exceptionally rich in sulfatides, where they can constitute up to 4-6% of the total lipid content.[2]

| Condition | Brain Region | Change in Sulfatide Levels | Key Findings | Citation |

| Normal Brain | Myelin | 4-6% of total myelin lipids | High concentration essential for myelin function. | [2] |

| White Matter | Higher than Gray Matter | Dominated by non-hydroxylated fatty acid sulfatides. | [2] | |

| Gray Matter | Lower than White Matter | Characterized by the presence of hydroxylated fatty acid sulfatides. | [2] | |

| Alzheimer's Disease (Preclinical) | Multiple Brain Regions | Significantly lower | Depletion is an early event in AD pathogenesis. | [8][9] |

| Alzheimer's Disease (Mild) | Gray Matter | Up to 90% decrease | A substantial loss is observed even in early stages. | [3] |

| White Matter | Up to 58% decrease | Significant depletion is characteristic of the disease. | [5] | |

| Parkinson's Disease | Superior Frontal & Cerebellar Gray Matter | Elevated levels | Suggests dysregulation of sulfatide metabolism. | [3] |

| Multiple Sclerosis | Normal Appearing White Matter | Reduced levels | Depletion may precede demyelination. | [10] |

| Remyelinated Lesions | Markedly reduced | Particularly prominent reduction in long-chain fatty acid sulfatides. | [6] | |

| Metachromatic Leukodystrophy | CNS and PNS | Accumulation | Caused by deficiency of the enzyme arylsulfatase A. | [3] |

Key Signaling and Metabolic Pathways

Biosynthesis and Degradation of Sulfatide

The metabolic pathway of sulfatide is a tightly regulated process involving several key enzymes. Its synthesis is initiated in the endoplasmic reticulum and completed in the Golgi apparatus, while its degradation occurs in the lysosomes.

Caption: Biosynthesis and degradation pathway of sulfatide.

Regulation of Oligodendrocyte Differentiation

Sulfatide acts as a negative regulator of oligodendrocyte differentiation. Its interaction with extracellular matrix proteins like Tenascin-R can influence the maturation of oligodendrocyte progenitor cells (OPCs).

Caption: Sulfatide-mediated regulation of oligodendrocyte differentiation.

Axon-Glia Interaction and Myelin Maintenance

Sulfatide is crucial for the stability of the nodes of Ranvier and the proper functioning of the axo-glial junction. It interacts with extracellular matrix components like laminin (B1169045) and myelin-associated proteins to maintain the integrity of the myelin sheath.

Caption: Role of sulfatide in axon-glia interaction.

Neuroinflammation Signaling

Sulfatide can act as an endogenous stimulator of neuroinflammation by activating microglia and astrocytes. This process is particularly relevant in demyelinating diseases where sulfatide is released from damaged myelin.

Caption: Sulfatide-mediated neuroinflammation.

Experimental Protocols

Sulfatide Extraction from Brain Tissue

This protocol outlines a standard method for the extraction of total lipids, including sulfatides, from brain tissue.

-

Homogenization: Homogenize a known weight of brain tissue in a chloroform/methanol mixture (2:1, v/v) to a final dilution of 20-fold the tissue volume.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly and centrifuge at low speed to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.

-

Washing: Wash the organic phase with a mixture of chloroform/methanol/0.9% NaCl (3:48:47, v/v/v) to remove non-lipid contaminants.

-

Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Storage: Resuspend the dried lipid extract in a known volume of chloroform/methanol (2:1, v/v) and store at -20°C.

Thin-Layer Chromatography (TLC) for Sulfatide Analysis

TLC is a widely used method for the separation and qualitative or semi-quantitative analysis of sulfatides.

-

Plate Preparation: Use pre-coated silica (B1680970) gel 60 TLC plates. Activate the plates by heating at 110°C for 30 minutes before use.

-

Spotting: Apply the lipid extract to the TLC plate as a small spot or a narrow band on the origin line, approximately 1.5 cm from the bottom edge.

-

Development: Place the TLC plate in a developing chamber containing a solvent system such as chloroform/methanol/water (65:25:4, v/v/v). Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate by capillary action until it is approximately 1 cm from the top.

-

Visualization: After development, remove the plate and dry it. Visualize the lipid spots by staining with a suitable reagent, such as primuline (B81338) spray followed by visualization under UV light, or by charring with a sulfuric acid solution and heating. Sulfatides will appear as distinct spots.

-

Quantification (Semi-quantitative): The intensity of the sulfatide spot can be quantified using densitometry and compared to known standards run on the same plate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sulfatide Quantification

LC-MS/MS provides a highly sensitive and specific method for the absolute quantification of different sulfatide species.

-

Sample Preparation: Extract lipids from the brain tissue as described in section 4.1. Add an internal standard (e.g., a non-endogenous sulfatide species) to the sample before extraction for accurate quantification.

-

Chromatographic Separation: Separate the lipid extract using a reverse-phase liquid chromatography system. A C18 column is commonly used with a gradient elution of solvents such as methanol, acetonitrile, and water containing modifiers like formic acid and ammonium (B1175870) formate.

-

Mass Spectrometric Detection: Analyze the eluent from the LC system using a tandem mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each sulfatide species and the internal standard.

-

Quantification: Generate a calibration curve using known concentrations of sulfatide standards. Quantify the amount of each sulfatide species in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Conclusion

This compound (sulfatide) is a lipid of paramount importance for the structural and functional integrity of the central nervous system. Its roles extend from being a major building block of myelin to a dynamic signaling molecule involved in cell differentiation and immune responses. The quantitative changes in sulfatide levels observed in various neurological diseases underscore its potential as a diagnostic and prognostic biomarker. The experimental protocols detailed herein provide a foundation for researchers to accurately quantify and study the roles of sulfatide in health and disease. Further elucidation of the complex signaling pathways involving sulfatide will undoubtedly open new avenues for the development of therapeutic interventions for a range of debilitating neurological disorders.

References

- 1. Sulfatide is a negative regulator of oligodendrocyte differentiation: development in sulfatide-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Sulfatide - Wikipedia [en.wikipedia.org]

- 4. jneurosci.org [jneurosci.org]

- 5. Substantial sulfatide deficiency and ceramide elevation in very early Alzheimer's disease: potential role in disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunological role of sulfatide in the pathogenesis of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spatial lipidomics reveals brain region-specific changes of sulfatides in an experimental MPTP Parkinson's disease primate model. [publications.scilifelab.se]

- 8. Specific changes of sulfatide levels in individuals with preclinical Alzheimer’s disease: an early event in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Adult-onset depletion of sulfatide leads to axonal degeneration with relative myelin sparing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Glycine 3'-sulfo Galactosylsphingosine as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction